1,3,4,6,8-Pentabromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,8-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient bromination while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6,8-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R). The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include substituted dibenzofurans with various functional groups replacing the bromine atoms.
Oxidation Reactions: Oxidized derivatives of dibenzofuran with additional oxygen-containing functional groups.
Reduction Reactions: Debrominated dibenzofuran derivatives with fewer bromine atoms.
Scientific Research Applications
1,3,4,6,8-Pentabromo-dibenzofuran has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other polybrominated compounds.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,4,6,8-Pentabromo-dibenzofuran involves its interaction with molecular targets and pathways in biological systems. The compound is known to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding, the receptor activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This leads to the metabolism and detoxification of various xenobiotic compounds .
Comparison with Similar Compounds
1,3,4,6,8-Pentabromo-dibenzofuran can be compared with other polybrominated dibenzofurans, such as:
1,2,3,7,8-Pentabromodibenzofuran: Similar in structure but with different bromination positions, leading to variations in chemical and biological properties.
1,2,3,6,9-Pentabromodibenzofuran: Another isomer with distinct bromination patterns, affecting its reactivity and applications.
Properties
CAS No. |
617708-11-9 |
---|---|
Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,3,4,6,8-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-5-9-6(14)3-7(15)10(17)12(9)18-11(5)8(16)2-4/h1-3H |
InChI Key |
PLLLQRORRMHTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(O2)C(=C(C=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.